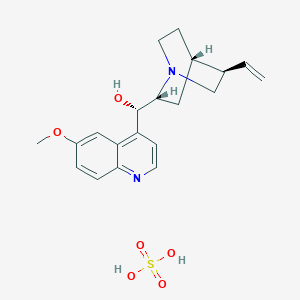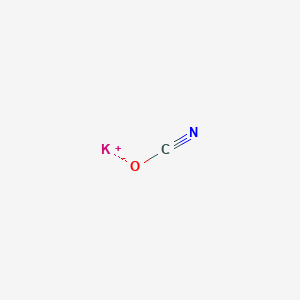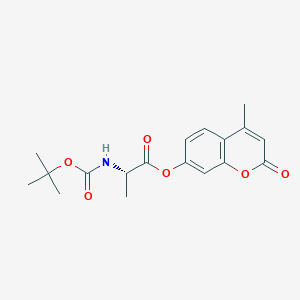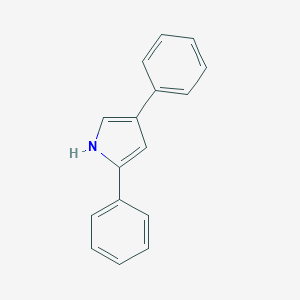
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol, also known as CP 55,940, is a synthetic cannabinoid compound that was first synthesized in the mid-1980s. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are located throughout the body and are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 binds to these receptors and activates them, leading to the various physiological effects observed.
Biochemical and physiological effects:
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models, as well as neuroprotective effects in models of neurodegenerative diseases. It has also been studied for its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the effective activation of these receptors and the study of their downstream effects. However, one limitation is that the effects of 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 may not accurately reflect the effects of endogenous cannabinoids in the body.
Future Directions
There are several potential future directions for the study of 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, the development of more selective cannabinoid receptor agonists may lead to the development of more effective and targeted therapies.
Synthesis Methods
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 is typically synthesized using a multi-step process that involves the reaction of various chemical intermediates. The initial step involves the reaction of cyclohexanone with 2,4-dichlorobenzaldehyde to produce 3-(2,4-dichlorophenyl)-cyclohexanone. This intermediate is then reacted with 3-hydroxybenzylamine to produce 2-(3-hydroxycyclohexyl)-3-(2,4-dichlorophenyl)propanoic acid. The final step involves the reaction of this intermediate with 2-methylpentan-2-ol to produce 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940.
Scientific Research Applications
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
properties
CAS RN |
132296-18-5 |
|---|---|
Product Name |
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol |
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(3-hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C18H28O2/c1-4-10-18(2,3)14-8-9-16(17(20)12-14)13-6-5-7-15(19)11-13/h8-9,12-13,15,19-20H,4-7,10-11H2,1-3H3 |
InChI Key |
IOTMRAJKTMPIRD-DZGCQCFKSA-N |
Isomeric SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)


![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)






